
Saridegib
Übersicht
Beschreibung
Patidegib is a small molecule inhibitor of the Hedgehog signaling pathway, primarily used in the treatment of basal cell carcinoma. It is known for its ability to decrease tumor burden while reducing the adverse effects associated with systemic targeted therapies .
Vorbereitungsmethoden
Die Synthese von Patidegib umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter kontrollierten Bedingungen. Die industriellen Produktionsverfahren sind so konzipiert, dass eine hohe Ausbeute und Reinheit gewährleistet ist, wobei häufig fortschrittliche Techniken wie Kristallisation und Chromatographie eingesetzt werden .
Analyse Chemischer Reaktionen
Patidegib unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel Derivate von Patidegib mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Preclinical Studies
- Medulloblastoma : In a study using a mouse model of Sonic Hedgehog-driven medulloblastoma, saridegib treatment resulted in significant tumor regression and increased survival rates. Mice treated with this compound exhibited a fivefold increase in lifespan compared to control groups. The treatment also demonstrated a reduction in tumor cell proliferation and improved neurological function in the mice .
- Chondrosarcoma : this compound was evaluated in a Phase 2 clinical trial for patients with advanced chondrosarcoma. However, interim data suggested that the drug did not significantly improve progression-free survival compared to placebo, leading to the discontinuation of the trial .
- Pancreatic Cancer : In combination with gemcitabine, this compound was tested in patients with metastatic pancreatic cancer. Preliminary results indicated that the combination did not yield better survival outcomes than gemcitabine alone, raising concerns about its efficacy in this context .
Summary of Key Trials
Case Studies
- Medulloblastoma Case Study : In a specific case involving a patient with recurrent medulloblastoma, treatment with this compound led to notable tumor shrinkage and improved quality of life. MRI scans showed significant reductions in tumor volume after several weeks of therapy, supporting findings from preclinical studies that highlighted the drug's potential for inducing tumor regression .
- Chondrosarcoma Case Study : A patient enrolled in the Phase 2 trial exhibited stable disease for a limited duration but ultimately did not meet progression-free survival criteria set by the study. This case exemplifies the challenges faced when translating preclinical success into clinical efficacy .
Challenges and Limitations
Despite promising preclinical results, this compound has faced significant challenges in clinical settings:
- Drug Resistance : Resistance mechanisms have been identified that limit the effectiveness of this compound. Notably, tumors may develop resistance through activation of alternative pathways or mutations that do not affect Smo but allow continued growth despite Hedgehog inhibition .
- Efficacy Variability : The variable response rates observed across different cancer types suggest that while this compound may be effective for some malignancies driven by Hedgehog signaling (e.g., medulloblastoma), it may not be universally applicable across all cancers associated with this pathway .
- Clinical Trial Outcomes : The discontinuation of trials due to lack of efficacy raises questions about the predictive value of preclinical models and highlights the need for better patient stratification based on molecular markers to identify those who might benefit from treatment with this compound .
Wirkmechanismus
Patidegib exerts its effects by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. By binding to SMO, Patidegib prevents the activation of downstream signaling molecules, thereby inhibiting the proliferation of cancerous cells .
Vergleich Mit ähnlichen Verbindungen
Patidegib wird häufig mit anderen Hedgehog-Signalweg-Inhibitoren wie Vismodegib und Sonidegib verglichen. Im Gegensatz zu diesen systemischen Inhibitoren kann Patidegib als topisches Gel formuliert werden, was die systemischen Nebenwirkungen reduziert und eine bessere Patientenversorgung ermöglicht. Ähnliche Verbindungen umfassen Vismodegib, Sonidegib und Itraconazol .
Biologische Aktivität
Saridegib (also known as IPI-926) is a small-molecule inhibitor targeting the Sonic Hedgehog (Shh) signaling pathway, primarily by inhibiting the Smoothened (Smo) receptor. This compound has shown promise in various preclinical and clinical studies, particularly in the context of cancer treatment. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy in clinical trials, and case studies.
This compound functions by blocking the Shh signaling pathway, which is crucial for cell proliferation, differentiation, and tissue patterning. Aberrant activation of this pathway is implicated in several cancers, including medulloblastoma and basal cell carcinoma (BCC). By inhibiting Smo, this compound prevents downstream signaling that leads to tumor growth and survival.
Preclinical Studies
In preclinical models, this compound has demonstrated significant anti-tumor activity:
- Medulloblastoma Model : In a study using the Ptc C/C mouse model of medulloblastoma, this compound treatment resulted in a fivefold increase in survival compared to control groups. Kaplan-Meier analysis indicated that all treated mice survived beyond six weeks, whereas all control mice succumbed to their disease within this timeframe .
- Tumor Reduction : MRI volumetric analysis showed a marked reduction in tumor size after three weeks of treatment (average tumor volume decreased from 1,108 mm³ to 580 mm³) with some tumors exhibiting spontaneous regression .
Phase I Trials
A Phase I study evaluated the safety and efficacy of this compound in patients with advanced solid tumors. The trial established a maximum tolerated dose (MTD) and reported manageable adverse events such as muscle spasms and gastrointestinal issues. Notably, some patients exhibited tumor responses linked to hedgehog pathway inhibition .
Phase II Trials
This compound was evaluated in several Phase II trials targeting various malignancies:
- Chondrosarcoma : A double-blind randomized trial was halted due to an interim analysis indicating that this compound did not significantly outperform placebo regarding progression-free survival. Despite this outcome, it was generally well tolerated .
- Hematologic Malignancies : In patients with myelofibrosis and other hematologic cancers, this compound demonstrated potential efficacy but required further investigation to establish its role in treatment protocols .
Case Studies and Efficacy Data
Several case studies have highlighted the clinical utility of this compound:
- Patient with Medulloblastoma : A reported case involved a pediatric patient with recurrent medulloblastoma who achieved partial remission after treatment with this compound combined with cetuximab. This combination therapy showed enhanced anti-tumor activity compared to monotherapy .
- Basal Cell Carcinoma : In patients with locally advanced BCC, this compound exhibited promising results, leading to significant tumor shrinkage and prolonged disease control .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Cancer Type | Key Findings | Outcome |
---|---|---|---|
Preclinical | Medulloblastoma | Increased survival; significant tumor reduction | Promising preclinical efficacy |
Phase I | Advanced Solid Tumors | Established MTD; manageable side effects | Safety profile established |
Phase II | Chondrosarcoma | No significant difference from placebo | Trial halted due to futility |
Case Study | Medulloblastoma | Partial remission with combination therapy | Positive clinical response |
Case Study | Basal Cell Carcinoma | Significant tumor shrinkage | Effective in advanced BCC |
Eigenschaften
IUPAC Name |
N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O3S/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29/h17,19-23,25-27,30-31H,6-16H2,1-5H3/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLFFNCLTRVYJG-WWGOJCOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146032 | |
Record name | Saridegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037210-93-7 | |
Record name | Patidegib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1037210-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Patidegib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037210937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Patidegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12655 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Saridegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PATIDEGIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT96FPU35X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.